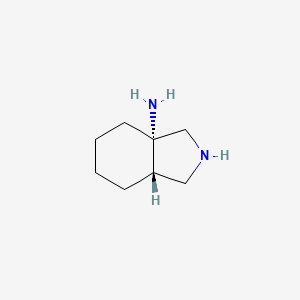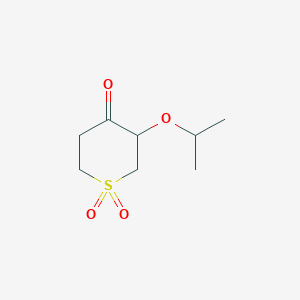
3-(Propan-2-yloxy)-1lambda6-thiane-1,1,4-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Propan-2-yloxy)-1lambda6-thiane-1,1,4-trione is an organic compound with a unique structure that includes a thiane ring substituted with a propan-2-yloxy group and three oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yloxy)-1lambda6-thiane-1,1,4-trione typically involves the reaction of a thiane derivative with a propan-2-yloxy group under controlled conditions. One common method involves the use of a thiane precursor, which is reacted with an appropriate alkylating agent to introduce the propan-2-yloxy group. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a base such as sodium hydride or potassium carbonate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process typically includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Propan-2-yloxy)-1lambda6-thiane-1,1,4-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound to its corresponding thiane derivative with fewer oxygen atoms.
Substitution: The propan-2-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of nucleophiles such as amines or thiols under basic conditions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiane derivatives, depending on the specific reaction and conditions employed .
Applications De Recherche Scientifique
3-(Propan-2-yloxy)-1lambda6-thiane-1,1,4-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 3-(Propan-2-yloxy)-1lambda6-thiane-1,1,4-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(Propan-2-yloxy)-1lambda6-thiane-1,1,4-trione include:
- 3-(Propan-2-yloxy)-1,2-benzothiazole-1,1-dioxide
- [4-[2-[4-[2-(4-cyanatophenyl)propan-2-yloxy]phenyl]propan-2-yl]phenyl] cyanate
- [5-tert-butyl-2-[2-(4-tert-butyl-2-cyanatophenoxy)ethoxy]phenyl] cyanate .
Uniqueness
What sets this compound apart from these similar compounds is its unique thiane ring structure and the specific arrangement of oxygen atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C8H14O4S |
|---|---|
Poids moléculaire |
206.26 g/mol |
Nom IUPAC |
1,1-dioxo-3-propan-2-yloxythian-4-one |
InChI |
InChI=1S/C8H14O4S/c1-6(2)12-8-5-13(10,11)4-3-7(8)9/h6,8H,3-5H2,1-2H3 |
Clé InChI |
QCWCZUBOESGGOA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1CS(=O)(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13202657.png)
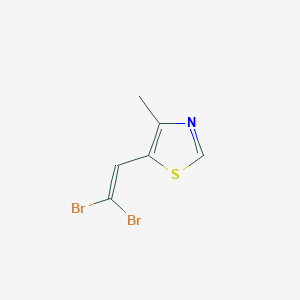

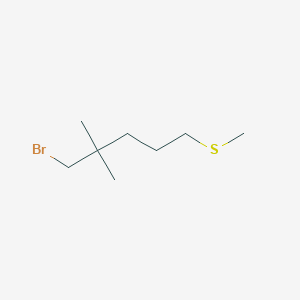

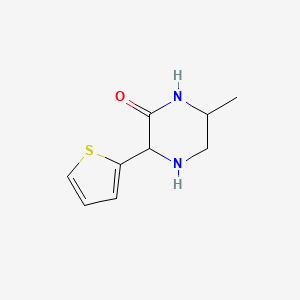
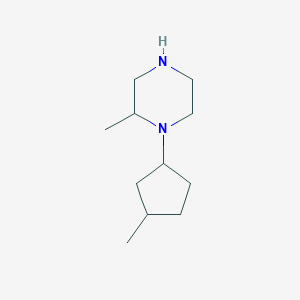

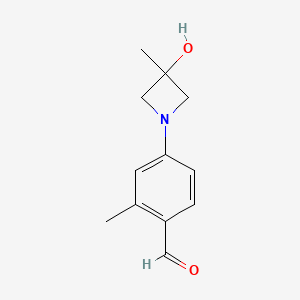
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13202695.png)
